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Compound of Interest

Compound Name:
Methyl 2-bromo-3-methoxy-3-

methylbutanoate

CAS No.: 854431-59-7

Cat. No.: B2849116

Get Quote

Executive Summary
Alpha-bromo beta-methoxy esters (e.g., Methyl 2-bromo-3-methoxypropanoate) represent a

specialized class of bifunctional building blocks. Structurally, they possess an electrophilic

-carbon susceptible to Reformatsky-type metal insertion or nucleophilic displacement, and a

-methoxy group that serves as a stable, polar ether linkage often used to modulate lipophilicity
in bioactive molecules.

These intermediates are critical in the "chiron" approach to drug design, serving as precursors

for

-methoxy

-amino acids,

-lactams, and complex polyketide fragments. Their synthesis typically relies on the
regioselective functionalization of acrylates, a process governed by strict electronic control.
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Chemical Identity & Structural Properties[1][2][3]
The core scaffold is characterized by a vicinal functionalization pattern on a propanoate

backbone.

Property Description

General Formula

Stereochemistry

Contains at least one chiral center at the

-position. Diastereoselective synthesis yields

anti or syn isomers depending on substrate

constraints.

Reactivity Class Bifunctional Electrophile / Reformatsky Donor

Stability

Moderately stable at

C. Prone to elimination (

-elimination of HBr or MeOH) under strong basic

conditions or high heat.

Key Spectroscopic Signatures

NMR:

-H (dd,

4.2–4.5 ppm),

-H (m,

3.6–3.9 ppm), OMe (

~3.3 ppm). IR: Ester C=O (~1740 cm

), C-O ether stretch (~1100 cm

).

Synthetic Pathways & Mechanism[2][4][5][6]
The most robust route to alpha-bromo beta-methoxy esters is the bromo-methoxylation of
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-unsaturated esters (e.g., methyl acrylate). This reaction is an electrophilic addition that
proceeds via a bromonium ion intermediate.

Mechanistic Regioselectivity
The regiochemical outcome is dictated by the electronic nature of the acrylate double bond.

Activation: The alkene attacks the electrophilic bromine source (NBS or

), forming a cyclic bromonium ion.

Regioselective Opening: The nucleophilic solvent (Methanol) attacks the

-carbon.

Why? Attack at the

-carbon would develop partial positive charge adjacent to the electron-withdrawing ester
carbonyl, which is highly destabilizing. Attack at the

-carbon avoids this electronic penalty.

Result: The methoxy group installs at the

-position, and the bromine remains at the

-position.

Visualization of Reaction Pathway
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Caption: Mechanistic flow of acrylate bromomethoxylation. Nucleophilic attack occurs distally to

the ester group to minimize destabilizing dipole interactions.
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Experimental Protocol: Synthesis of Methyl 2-
bromo-3-methoxypropanoate
This protocol is designed for high throughput and reproducibility, minimizing the formation of

dibromide side products.

Reagents:

Methyl Acrylate (1.0 equiv)

N-Bromosuccinimide (NBS) (1.05 equiv)

Methanol (Anhydrous, solvent & reagent)

Catalytic

(0.1 equiv) or p-TsOH

Step-by-Step Methodology:

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen

inlet, and a pressure-equalizing addition funnel.

Solvation: Dissolve Methyl Acrylate (50 mmol) in anhydrous Methanol (100 mL). Cool the

solution to 0°C using an ice/water bath.

Bromination: Add NBS (52.5 mmol) portion-wise over 30 minutes. Note: Exothermic reaction.

Monitor internal temperature to keep below 5°C.

Catalysis: Add concentrated

(5 drops) to catalyze the opening of the bromonium ion.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS.

Quench: Quench excess bromine/NBS with saturated aqueous
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(sodium thiosulfate).

Extraction: Remove Methanol under reduced pressure. Resuspend residue in Diethyl Ether

or DCM. Wash with water (

) and Brine (

).

Purification: Dry organic layer over

, filter, and concentrate. Purify via vacuum distillation (bp ~80–85°C @ 15 mmHg) or flash
chromatography on silica gel.

Yield Expectation: 75–85%.

Reactivity Profile & Applications
The Reformatsky Connection
The primary utility of alpha-bromo esters is the Reformatsky Reaction. The presence of the

-methoxy group allows for the synthesis of

-methoxy-

-hydroxy esters (aldol-like products) or, upon elimination,

-alkylidene-

-methoxy esters.

Protocol Insight: Use activated Zinc dust (acid washed). The

-methoxy oxygen can coordinate with the Zinc enolate, potentially directing
diastereoselectivity in additions to aldehydes.

Precursors to Non-Natural Amino Acids
Nucleophilic displacement of the
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-bromide by azide (

) followed by reduction (Staudinger or Hydrogenation) yields

-methoxy

-amino acids. These are valuable peptidomimetics where the methoxy group alters hydrogen
bonding capability and proteolytic stability compared to native serine.

Workflow: From Acrylate to Bioactive Scaffold
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Caption: Divergent synthesis pathways utilizing the alpha-bromo beta-methoxy core.

Safety & Handling (MSDS Summary)
Lachrymator Hazard: Like many alpha-halo esters, these compounds are potent

lachrymators (tear agents). All operations must be conducted in a functioning fume hood.
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Skin Irritant: Highly irritating to skin and mucous membranes. Double-gloving (Nitrile)

recommended.

Storage: Store under inert gas (

or Ar) at 4°C to prevent hydrolysis or discoloration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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